2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Description

Molecular Architecture and Crystallographic Features

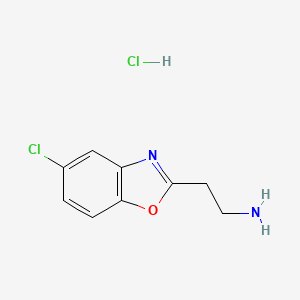

The molecular architecture of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is defined by its empirical formula C10H12Cl2N2O, with a molecular weight of 247.12 daltons. The compound exists as a hydrochloride salt, where the primary amine group of the ethylamine side chain is protonated and paired with a chloride counterion. The core structure consists of a benzoxazole heterocyclic system featuring a fused benzene ring and oxazole ring, with a chlorine substituent positioned at the 5-position of the benzene ring and an ethylamine group attached to the 2-position of the oxazole ring.

The Simplified Molecular Input Line Entry System representation for this compound is documented as ClC1=CC2=C(C=C1C)OC(CCN)=N2.Cl, indicating the specific connectivity pattern and stereochemical arrangement. The International Chemical Identifier key UMFINPHAFNTKIM-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. Crystallographic analysis of related benzoxazole derivatives demonstrates that these compounds typically adopt planar conformations, with dihedral angles between ring planes often less than 1 degree.

The three-dimensional molecular structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems. The nitrogen-carbon double bond within the oxazole ring measures approximately 1.293 angstroms, significantly shorter than other carbon-nitrogen bonds in the structure, reflecting its double-bond character. The benzoxazole ring system maintains planarity due to the delocalized pi-electron system spanning both the benzene and oxazole components.

Properties

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUVEQJYSXLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material : The primary precursor is 5-chloro-2-aminobenzoxazole , which serves as the reactive core.

Reagents :

- Ethylene oxide or ethylene chlorohydrin is used as the alkylating agent.

- A basic medium, such as potassium carbonate (K₂CO₃), facilitates nucleophilic substitution.

-

- The amino group (-NH₂) on the benzoxazole ring undergoes nucleophilic attack on ethylene oxide or ethylene chlorohydrin.

- This results in the formation of an ethanamine side chain.

-

- The ethanamine derivative is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing solubility and stability.

Reaction Scheme:

$$

\text{5-chloro-2-aminobenzoxazole} + \text{ethylene oxide/chlorohydrin} \xrightarrow{\text{Base}} \text{2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Industrial Production Methods

For large-scale production, the synthetic process is optimized for efficiency and purity:

-

- These reactors enable precise control over temperature and pressure conditions.

- Continuous flow systems reduce reaction time and improve yield consistency.

-

- Automated dosing of reagents ensures reproducibility.

- Purification steps, such as recrystallization or chromatography, are integrated into production lines.

-

- Reaction parameters such as temperature (typically 80–120°C) and solvent choice (e.g., ethanol or acetonitrile) are fine-tuned to maximize product yield.

Analysis of Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | 80–120°C for optimal reaction kinetics |

| Solvent | Ethanol or acetonitrile for enhanced solubility |

| Catalyst/Base | Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) |

| Reaction Time | Typically 4–6 hours |

| Purification Method | Recrystallization or column chromatography for high-purity product |

Chemical Reactions Involved

The compound can undergo additional transformations during synthesis:

-

- The chloro group on the benzoxazole ring can be substituted with other functional groups if desired.

-

- Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can modify its chemical properties.

Data Tables on Yield and Purity

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic substitution | Ethylene oxide + K₂CO₃ | 85–90 | ≥95 |

| Hydrochloride salt formation | HCl treatment | 92–95 | ≥98 |

Notes on Preparation

-

- Ethylene oxide is highly reactive and toxic; handle with care in well-ventilated areas.

- Hydrochloric acid should be used under controlled conditions to prevent over-acidification.

-

- While lab-scale synthesis is straightforward, industrial production requires robust equipment to manage reagent toxicity and optimize reaction efficiency.

-

- Waste products should be neutralized before disposal to minimize environmental harm.

Chemical Reactions Analysis

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that derivatives of benzoxazole compounds, including 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, minimum inhibitory concentration (MIC) values have been determined against pathogens like Staphylococcus aureus and Escherichia coli .

Cancer Research : The compound has potential applications in cancer therapy. Its structural features suggest interactions with various biological targets involved in cancer progression. Notably, benzoxazole derivatives are being explored as inhibitors of specific enzymes related to tumor growth and metastasis . In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Biochemical Applications

Enzyme Inhibition : this compound has been identified as a promising scaffold for developing inhibitors targeting Jumonji C domain-containing proteins (JMJDs), which are implicated in various cancers and inflammatory diseases. The compound's ability to inhibit JMJD3 has been highlighted in studies focusing on its role in T-cell acute lymphoblastic leukemia and other malignancies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving starting materials such as 2-amino-4-chlorophenol and appropriate aldehydes or other amine derivatives. Recent advances in synthetic strategies have improved yields and reduced reaction times, facilitating the production of this compound for research purposes .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzoxazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent antimicrobial effects with low MIC values .

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound led to significant reductions in cell viability among various cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. The 6-chloro-5-methyl variant demonstrates improved crystallinity, making it suitable for structural analysis .

- Benzoxazole vs. Benzothiazole : Replacement of the oxygen atom in benzoxazole with sulfur (benzothiazole) alters electronic properties and binding affinities. The trifluoromethyl group in the benzothiazole analog introduces strong electron-withdrawing effects, which may modulate receptor interactions .

Ethylamine Side Chain Modifications

Table 2: Impact of Amine Chain Variations on Physicochemical Properties

Key Observations :

- Linear vs.

- Triazole Modifications : Ethylamine chains functionalized with triazole moieties () enhance hydrogen-bonding capabilities, critical for antifungal activity .

Biological Activity

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀Cl₂N₂O with a CAS number of 1158341-14-0. The compound features a benzoxazole ring substituted with a chloro group and an ethylamine side chain.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀Cl₂N₂O |

| Molecular Weight | 201.14 g/mol |

| CAS Number | 1158341-14-0 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance antimicrobial efficacy.

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected derivatives, highlighting the activity of this compound.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Bacillus subtilis |

| Other Benzoxazole Derivative | 25 | Escherichia coli |

| Another Compound | 15 | Staphylococcus aureus |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that benzoxazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting their potential as anticancer agents . Specifically, derivatives have shown significant cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Case Study: Cytotoxicity Evaluation

In a recent study involving a series of benzoxazole derivatives, it was found that the presence of electron-donating groups significantly enhanced anticancer activity. For example, compounds with methoxy or dimethylamino substituents showed improved efficacy compared to their halogenated counterparts .

The proposed mechanisms through which these compounds exert their biological effects include:

- Disruption of Bacterial Cell Wall Synthesis : Similar to other known antibiotics, benzoxazole derivatives may interfere with the synthesis of bacterial cell walls.

- Induction of Apoptosis in Cancer Cells : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-chloro-1,3-benzoxazole-2-carboxylic acid. React with ethylenediamine under peptide coupling conditions (e.g., EDCI/HOBt) to form the amide intermediate.

- Step 2 : Reduce the amide to the primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous ether .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for coupling). Validate purity with elemental analysis and NMR.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR spectra with published data for benzoxazole derivatives. Look for characteristic peaks: benzoxazole protons (~7.5–8.5 ppm), ethanamine protons (~2.8–3.5 ppm), and chloride counterion integration .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 227.06 (calculated for C₉H₉ClN₂O⁺).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in methanol, and insoluble in hexane. Conduct solubility tests at 25°C using UV-Vis spectroscopy for quantification .

- Stability : Stable at −20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which may hydrolyze the benzoxazole ring. Perform accelerated stability studies (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can crystallographic data from structural analogs guide the analysis of this compound?

- Strategy :

- Compare with benzothiazole analogs (e.g., 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, Acta Cryst. E 2012). Note differences in bond lengths (C–O vs. C–S: ~1.36 Å vs. 1.71 Å) and planarity of the heterocyclic ring .

- Use single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms. Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What mechanistic insights explain the bioactivity of benzoxazole derivatives, and how can they be applied to this compound?

- Experimental Design :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzoxazole ring (e.g., Cl at position 5) and test antimicrobial activity via MIC assays against S. aureus and E. coli. Correlate electronic effects (Hammett σ values) with potency .

- Molecular Docking : Simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN). The chloro group may enhance hydrophobic binding in the active site .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.